molecular formula C21H24ClN3O5S B2978943 Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate CAS No. 899942-73-5

Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate

Cat. No.: B2978943
CAS No.: 899942-73-5
M. Wt: 465.95
InChI Key: IMPTXIZEKUSIMA-UHFFFAOYSA-N
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Description

Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a 1,2,6-thiadiazinan ring with a sulfone group, a 2-chlorobenzyl substituent, and an ethyl benzoate ester linked via an acetamide bridge. The compound’s structural complexity invites comparisons with analogs in terms of synthesis, physicochemical properties, and biological activity.

Properties

IUPAC Name

ethyl 2-[[2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-2-30-21(27)17-9-4-6-11-19(17)23-20(26)15-25-13-7-12-24(31(25,28)29)14-16-8-3-5-10-18(16)22/h3-6,8-11H,2,7,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPTXIZEKUSIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the thiadiazine ring, chlorobenzylation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Thiadiazinan Family

Compound A: 6-[(4R)-4-Methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile ()

  • Key Differences: Substituent: Isoquinoline-1-carbonitrile vs. ethyl benzoate ester. Thiadiazinan Modifications: 4-Methyl group vs. 2-chlorobenzyl.
  • Functional Implications: Compound A is a selective androgen receptor modulator (SARM), indicating the thiadiazinan sulfone scaffold’s versatility in receptor targeting.

Benzothiazole Acetamide Derivatives

Compound B : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ()

  • Key Differences :
    • Core Structure: Benzothiazole vs. thiadiazinan.
    • Substituents: Adamantyl and methoxy groups vs. 2-chlorobenzyl and sulfone.
  • Functional Implications :
    • Both compounds utilize acetamide linkages, which facilitate hydrogen bonding (e.g., N–H⋯N in Compound B’s crystal structure). The target compound’s sulfone group may enhance solubility compared to the adamantyl group’s hydrophobicity .

Benzoate Ester Derivatives

Compound C: Ethyl 2-({2-[phenyl(pyridin-2-yl)methylidene]-hydrazinecarbothioyl}amino)benzoate ()

  • Key Differences :
    • Linkage: Thiourea-hydrazine vs. acetamide.
    • Functional Groups: Pyridinyl vs. thiadiazinan sulfone.
  • Functional Implications :
    • The thiourea group in Compound C may confer metal-binding properties, whereas the acetamide in the target compound prioritizes hydrogen bonding. The ethyl ester in both compounds suggests similar metabolic pathways, but the 2-chlorobenzyl group in the target may reduce hydrolysis rates compared to unsubstituted esters .

Pharmacological Activity

  • Target Compound : Likely exhibits kinase or receptor modulation due to the sulfone and chlorobenzyl groups, which are common in bioactive molecules.
  • Compound A : Proven SARM activity, suggesting the thiadiazinan sulfone scaffold’s relevance in hormone therapy .
  • Compound B : Benzothiazole derivatives often show antimicrobial or anticancer activity; the adamantyl group may enhance blood-brain barrier penetration .

Solubility and Stability

Property Target Compound Compound B Compound C
Solubility Moderate (sulfone) Low (adamantyl) High (pyridinyl)
Stability High (sulfone) Moderate (amide) Variable (thiourea)

Biological Activity

Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Compound Overview

  • Common Name : this compound
  • CAS Number : 899942-73-5
  • Molecular Formula : C21H24ClN3O5S
  • Molecular Weight : 466.0 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiadiazine Ring : Cyclization of appropriate precursors.
  • Introduction of the Chlorobenzyl Group : Via substitution reactions.
  • Amide Bond Formation : Attaching the acetylamino group to the benzoate moiety.

Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure product purity .

Antimicrobial Properties

Research indicates that compounds within the thiadiazine class exhibit notable antimicrobial activity. This compound has been studied for its efficacy against various bacterial strains and fungi. In vitro assays have shown that it can inhibit growth through mechanisms such as disrupting cell wall synthesis and inhibiting metabolic pathways .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Studies have demonstrated that derivatives of thiadiazines can scavenge free radicals and reduce oxidative stress in biological systems. This is particularly relevant in contexts such as neuroprotection and cardiovascular health .

The biological effects of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activity to alter cellular signaling processes.
  • Gene Expression Alteration : The compound may affect gene expression related to cell growth and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazine derivatives similar to this compound:

  • Antioxidant Effects : A study highlighted the compound's ability to mitigate oxidative damage in cellular models exposed to ethanol-induced stress .
    Treatment Concentration (μM)Oxidative Damage Reduction (%)
    5030
    10050
    15070
  • Antimicrobial Efficacy : In vitro tests against various pathogens showed significant inhibition zones compared to control groups.
    PathogenInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli18
    Candida albicans20

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate?

Methodological Answer: The compound’s synthesis involves multi-step reactions, often starting with functionalization of the benzothiazole or thiadiazinane core. Key steps include:

  • Core scaffold preparation : React 2-amino-5-chlorobenzothiazole derivatives with ethyl chloroacetate under basic conditions (e.g., KOH in ethanol) to form acetamide intermediates .
  • Thiadiazinane modification : Introduce the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions. Sulfonation (1,1-dioxido formation) is achieved using oxidizing agents like H₂O₂/CH₃COOH or SOCl₂/DMSO .
  • Final coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiadiazinane-acetyl moiety to ethyl 2-aminobenzoate.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Acetamide formationEthyl chloroacetate, KOH, ethanol, 7h reflux65-70%
SulfonationH₂O₂ (30%), CH₃COOH, 50°C, 4h80%

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELXL/SHELXS for structure refinement. Key parameters include hydrogen bonding (N–H⋯O, ~2.96 Å) and π-π stacking interactions .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., aromatic protons at δ 7.0–8.0 ppm; thiadiazinane protons at δ 3.5–4.5 ppm) .
    • IR : Confirm sulfone groups via strong S=O stretches at 1150–1250 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₁ClN₃O₅S₂).

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved during formulation studies?

Methodological Answer: Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from:

  • Polymorphism : Screen for crystal forms using differential scanning calorimetry (DSC) and powder XRD .
  • pH-dependent behavior : Conduct solubility tests in buffered solutions (pH 1–10) due to the compound’s acidic benzoate and basic thiadiazinane groups.
  • Co-solvent systems : Optimize using Hansen solubility parameters. For example, DMSO:water (1:4) improves solubility for in vitro assays .

Q. Table 2: Solubility Profile

SolventSolubility (mg/mL)Notes
DMSO25.3Preferred for biological assays
Ethanol8.7Recrystallization solvent
Water<0.1Requires surfactants

Q. What strategies are effective in addressing low yield during the sulfonation step of the thiadiazinane moiety?

Methodological Answer: Low yields (~50%) may result from:

  • Incomplete oxidation : Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) and optimize H₂O₂ stoichiometry (1.5–2.0 equivalents) .
  • Side reactions : Replace SOCl₂ with milder agents (e.g., Oxone®) to minimize byproducts like sulfinic acids.
  • Temperature control : Maintain 50–60°C to balance reactivity and stability of the sulfone group .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to map interactions with target proteins (e.g., NMDA receptors or COX-2). The 2-chlorobenzyl group shows high affinity for hydrophobic pockets .
  • QSAR models : Correlate electronic parameters (HOMO-LUMO gaps, logP) with experimental IC₅₀ values. Substituents at the benzoate position significantly modulate activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates strong binding).

Q. What analytical techniques are critical for verifying purity in multi-step syntheses?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (ACN/water gradient) to detect impurities >0.1%. Retention time: ~12.3 min .
  • Elemental analysis : Acceptable tolerance: C ±0.3%, H ±0.1% (e.g., Calc. C 54.12%, Found C 53.89%) .
  • NMR spiking : Add authentic samples to reaction mixtures to confirm absence of regioisomers.

Q. How should researchers handle discrepancies in biological activity data across different assay platforms?

Methodological Answer:

  • Assay standardization : Normalize data using positive controls (e.g., IC₅₀ for aspirin in COX-2 inhibition assays).
  • Membrane permeability : Address false negatives by testing in Caco-2 cell monolayers (Papp > 1×10⁻⁶ cm/s indicates good absorption) .
  • Metabolic stability : Use liver microsomes to identify rapid degradation (e.g., t₁/₂ < 15 min in rat microsomes suggests need for prodrug design).

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